molecular formula C21H25NO3 B14514625 8-{[(6-Oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]amino}octanoic acid CAS No. 62665-95-6

8-{[(6-Oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]amino}octanoic acid

Cat. No.: B14514625
CAS No.: 62665-95-6
M. Wt: 339.4 g/mol
InChI Key: KBXLNBCPXMTPOX-UHFFFAOYSA-N
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Description

8-{[(6-Oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]amino}octanoic acid is a complex organic compound characterized by its unique structure, which includes a cyclohexadienone moiety linked to an octanoic acid chain via a phenylmethylamino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-{[(6-Oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]amino}octanoic acid typically involves multiple steps, starting with the preparation of the cyclohexadienone intermediate. This intermediate is then reacted with a phenylmethylamine derivative under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process is optimized to minimize waste and reduce production costs, making it feasible for commercial applications .

Chemical Reactions Analysis

Types of Reactions

8-{[(6-Oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]amino}octanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include quinone derivatives, cyclohexanol derivatives, and substituted phenylmethylamino compounds .

Scientific Research Applications

8-{[(6-Oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]amino}octanoic acid has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein binding studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-{[(6-Oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]amino}octanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Properties

CAS No.

62665-95-6

Molecular Formula

C21H25NO3

Molecular Weight

339.4 g/mol

IUPAC Name

8-[[(2-hydroxyphenyl)-phenylmethylidene]amino]octanoic acid

InChI

InChI=1S/C21H25NO3/c23-19-14-9-8-13-18(19)21(17-11-5-4-6-12-17)22-16-10-3-1-2-7-15-20(24)25/h4-6,8-9,11-14,23H,1-3,7,10,15-16H2,(H,24,25)

InChI Key

KBXLNBCPXMTPOX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=NCCCCCCCC(=O)O)C2=CC=CC=C2O

Origin of Product

United States

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